Diclofenac-Diethylamin

Übersicht

Beschreibung

Diclofenac Diethylamine is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. It is a derivative of phenylacetic acid and is known for its effectiveness in managing conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . Diclofenac Diethylamine works by inhibiting the enzymes cyclooxygenase-1 and cyclooxygenase-2, which are responsible for the production of prostaglandins, compounds that contribute to inflammation and pain .

Wissenschaftliche Forschungsanwendungen

Diclofenac-Diethylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit NSAR und ihren Wechselwirkungen mit verschiedenen chemischen Wirkstoffen befassen.

Biologie: this compound wird verwendet, um die Auswirkungen von NSAR auf zelluläre Prozesse und Entzündungspfade zu untersuchen.

Medizin: Es wird in der klinischen Forschung ausgiebig eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener entzündlicher Erkrankungen zu bewerten.

Industrie: This compound wird in der Formulierung von topischen Gelen und Pflastern zur Schmerzlinderung verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Enzyme Cyclooxygenase-1 und Cyclooxygenase-2 hemmt. Diese Enzyme sind für die Produktion von Prostaglandinen verantwortlich, die Mediatoren der Entzündung und Schmerzen sind. Durch die Hemmung dieser Enzyme reduziert this compound die Produktion von Prostaglandinen und lindert so Schmerzen und Entzündungen .

Wirkmechanismus

Target of Action

Diclofenac diethylamine primarily targets cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Diclofenac diethylamine acts by inhibiting the activity of COX enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by diclofenac diethylamine is the prostaglandin synthesis pathway . By inhibiting COX enzymes, diclofenac diethylamine reduces the production of prostaglandins, which are key mediators in the inflammatory response .

Pharmacokinetics

Diclofenac diethylamine exhibits the following ADME properties:

- Absorption : When given orally, the absorption of diclofenac is rapid and complete .

- Distribution : Diclofenac is over 99.7% bound to serum proteins, primarily albumin .

- Metabolism : Diclofenac undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine .

- Excretion : The drug is excreted via bile (35%) and urine (65%) .

These properties impact the bioavailability of diclofenac diethylamine, with its high protein binding contributing to its distribution within the body .

Result of Action

The molecular and cellular effects of diclofenac diethylamine’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, diclofenac diethylamine can alleviate the signs and symptoms of conditions such as osteoarthritis and rheumatoid arthritis .

Action Environment

The action, efficacy, and stability of diclofenac diethylamine can be influenced by various environmental factors. For instance, the formulation in which diclofenac diethylamine is delivered can significantly enhance its solubility and release kinetics . Therapeutic Deep Eutectic Systems (THEDES), a novel, green, and biocompatible solvent system, has been shown to enhance the solubility of diclofenac diethylamine by approximately tenfold compared to conventional solvents like dimethyl sulfoxide and ethanol .

Safety and Hazards

Zukünftige Richtungen

Topical diclofenac diethylamine is often used as first-line treatment for acute joint pain before oral therapy is started . It is applied directly to the site of pain, avoiding a first-pass effect, and if used in combination with oral NSAIDs, it may enable dosage of the latter to be reduced . Future research may focus on improving the formulation for better skin penetration and efficacy .

Biochemische Analyse

Biochemical Properties

Diclofenac diethylamine interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This interaction is crucial in its role as an NSAID, as it directly influences the biochemical reactions involved in inflammation and pain signaling .

Cellular Effects

The primary cellular effect of diclofenac diethylamine is the reduction of inflammation and pain signaling. By inhibiting COX-1 and COX-2 enzymes, it decreases the production of PGs, which are key players in these processes . This can influence various cellular processes, including cell signaling pathways and gene expression related to inflammation and pain.

Molecular Mechanism

The molecular mechanism of diclofenac diethylamine involves its binding to COX-1 and COX-2 enzymes, inhibiting their activity and reducing the production of PGs . This results in decreased inflammation and pain signaling. The binding interactions with these enzymes are crucial for its effectiveness as an NSAID .

Temporal Effects in Laboratory Settings

The effects of diclofenac diethylamine can change over time in laboratory settings. For instance, studies have shown that the degradation of diclofenac diethylamine can be influenced by various factors, such as temperature and pH

Dosage Effects in Animal Models

The effects of diclofenac diethylamine can vary with different dosages in animal models. For instance, studies have shown that diclofenac can cause a high death rate among certain species at high doses

Metabolic Pathways

Diclofenac diethylamine is involved in metabolic pathways related to the production of PGs. It interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This can also affect metabolic flux or metabolite levels.

Transport and Distribution

Diclofenac diethylamine is distributed within cells and tissues primarily through its interaction with COX-1 and COX-2 enzymes

Subcellular Localization

The subcellular localization of diclofenac diethylamine is likely related to its target enzymes, COX-1 and COX-2, which are found in various compartments within the cell

Vorbereitungsmethoden

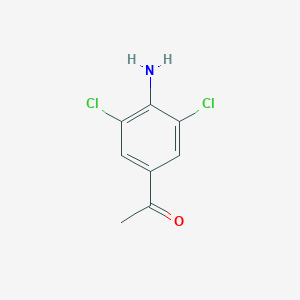

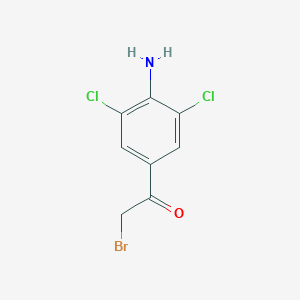

Synthesewege und Reaktionsbedingungen: Die Synthese von Diclofenac-Diethylamin beinhaltet typischerweise die Reaktion von 2,6-Dichloranilin mit Phenylessigsäure. Der Prozess umfasst die folgenden Schritte:

Nitrierung: 2,6-Dichloranilin wird nitriert, um 2,6-Dichlor-4-nitroanilin zu bilden.

Reduktion: Die Nitrogruppe wird zu einer Aminogruppe reduziert, was zu 2,6-Dichlor-4-aminophenylessigsäure führt.

Amidierung: Die Aminogruppe wird dann mit Phenylessigsäure umgesetzt, um Diclofenac zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig unter Verwendung einer Emulgel-Formulierung hergestellt. Dazu wird Isopropylmyristat, Isopropylalkohol und Propylenglykol als Penetrationsverstärker mit Carbomer 980 als wässriger Gel-Substratmatrix kombiniert. Flüssiges Paraffin wird als Ölphasenmatrix verwendet, und Polysorbat 80 und Glycerolmonostearat/Distearat werden als Emulgatoren eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diclofenac-Diethylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diclofenac kann oxidiert werden, um Chinonimin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Diclofenac in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Diclofenac kann Substitutionsreaktionen eingehen, insbesondere Halogenierung, bei der Chloratome durch andere Halogene ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlorgas oder Brom.

Hauptprodukte:

Oxidation: Chinonimin-Derivate.

Reduktion: Amin-Derivate.

Substitution: Halogenierte Diclofenac-Derivate.

Vergleich Mit ähnlichen Verbindungen

Diclofenac-Diethylamin wird oft mit anderen NSAR wie Ibuprofen, Naproxen und Ketoprofen verglichen. Hier sind einige wichtige Vergleichspunkte:

Ähnliche Verbindungen:

- Ibuprofen

- Naproxen

- Ketoprofen

- Indomethacin

- Piroxicam

This compound zeichnet sich durch sein ausgewogenes Wirksamkeits- und Sicherheitsprofil aus, was es zu einem weit verbreiteten NSAR sowohl in der klinischen Praxis als auch in der Forschung macht.

Eigenschaften

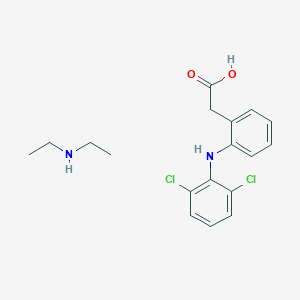

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVZPANTCLRASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999449 | |

| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-16-8 | |

| Record name | Diclofenac diethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78213-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, compd. with N-ethylethanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGQ35Z71K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

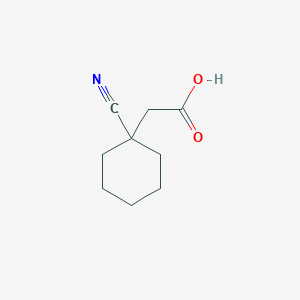

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One](/img/structure/B195747.png)

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)